molecular formula C23H31FN4O3 B2472565 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide CAS No. 1235351-57-1

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide

Katalognummer: B2472565
CAS-Nummer: 1235351-57-1
Molekulargewicht: 430.524
InChI-Schlüssel: MRCZFENHXGEHKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C23H31FN4O3 and its molecular weight is 430.524. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

PET Radioligands and Neuroimaging

  • PET Tracers for Serotonin Receptors : A study by García et al. (2014) explored the use of related compounds as PET radioligands for serotonin 5-HT1A receptors, highlighting their potential in studying neuropsychiatric disorders. The cyclohexanecarboxamide derivative, similar in structure to the queried compound, showed promise as a 5-HT1A receptor antagonist with high brain uptake, ideal for neuroimaging applications (García et al., 2014).

Cancer Research

  • Cytotoxicity and Inhibitory Activity in Cancer Cells : Alam et al. (2016) reported the synthesis of novel pyrazole derivatives, including structures similar to the queried compound, showing potent cytotoxicity against cancer cell lines. These derivatives also demonstrated inhibition of topoisomerase IIα, a key target in cancer therapy (Alam et al., 2016).

Drug Development and Pharmacokinetics

  • Pharmacokinetics of Novel Inhibitors : A study by Teffera et al. (2013) on anaplastic lymphoma kinase inhibitors, structurally related to the queried compound, focused on their pharmacokinetic properties and the impact of enzymatic hydrolysis on drug clearance. This research is vital for understanding the metabolism and efficacy of similar compounds in cancer treatment (Teffera et al., 2013).

Drug Impurity Analysis

  • Identification of Drug Impurities : Kancherla et al. (2018) isolated and analyzed impurities found in drug batches of Repaglinide, a diabetes medication. Their research included compounds structurally related to the queried compound, contributing to the quality control and safety of pharmaceutical products (Kancherla et al., 2018).

Synthesis and Chemical Properties

  • Synthesis of Fluorinated Compounds : Research by Katoch-Rouse and Horti (2003) on the synthesis of radiolabeled compounds, including those with structural similarities to the queried molecule, showcased methods for studying cannabinoid receptors. These synthetic approaches are crucial for advancing research in neuropharmacology and imaging (Katoch-Rouse & Horti, 2003).

Eigenschaften

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31FN4O3/c24-19-6-8-20(9-7-19)27-23(31)28-14-11-18(12-15-28)16-26-22(30)21(29)25-13-10-17-4-2-1-3-5-17/h4,6-9,18H,1-3,5,10-16H2,(H,25,29)(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCZFENHXGEHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.